N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
"N-(5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide" is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 2-methoxyphenyl group and linked to a benzo[d][1,3]dioxole-5-carboxamide moiety. This structure combines electron-rich aromatic systems with sulfur and nitrogen heteroatoms, which are commonly associated with diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.
Properties
IUPAC Name |
N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4S/c1-22-12-5-3-2-4-11(12)16-19-20-17(25-16)18-15(21)10-6-7-13-14(8-10)24-9-23-13/h2-8H,9H2,1H3,(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KASOPZKTKZFKKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
O-Alkylation of Catechol Derivatives
The benzo[d]dioxole core is synthesized via O-alkylation of methyl 3,4-dihydroxybenzoate (1 ) using 1,2-dibromoethane under basic conditions (K₂CO₃, DMF, 80°C), yielding methyl benzo[d]dioxole-5-carboxylate (2 ). Hydrolysis of 2 with LiOH in THF/H₂O (3:1) at 60°C produces benzo[d]dioxole-5-carboxylic acid (3 ) in 85–92% yield.
Reaction Scheme 1:
$$
\text{Methyl 3,4-dihydroxybenzoate} \xrightarrow[\text{K}2\text{CO}3, \text{DMF}]{1,2-\text{dibromoethane}} \text{Methyl benzo[d]dioxole-5-carboxylate} \xrightarrow[\text{LiOH}]{\text{THF/H}_2\text{O}} \text{Benzo[d]dioxole-5-carboxylic acid}
$$
Synthesis of 5-(2-Methoxyphenyl)-1,3,4-Thiadiazol-2-Amine
Thiosemicarbazide Formation
2-Methoxybenzaldehyde (4 ) reacts with thiosemicarbazide in ethanol under reflux (12 h) to form 2-methoxybenzaldehyde thiosemicarbazone (5 ). Cyclization of 5 is achieved using H₂SO₄ (conc.) at 0–5°C, yielding 5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-amine (6 ) in 70–78% yield.
Reaction Scheme 2:
$$
\text{2-Methoxybenzaldehyde} + \text{Thiosemicarbazide} \xrightarrow[\text{Ethanol}]{\Delta} \text{Thiosemicarbazone} \xrightarrow[\text{H}2\text{SO}4]{0–5^\circ\text{C}} \text{5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine}
$$
Amide Bond Formation
Mixed Anhydride Method
Benzo[d]dioxole-5-carboxylic acid (3 ) is treated with ethyl chloroformate and N-methylmorpholine in THF at −15°C to generate a mixed anhydride intermediate. Subsequent reaction with 6 in THF at 25°C for 6 h affords the target compound in 65–72% yield.
Carbodiimide-Mediated Coupling
Alternative activation of 3 uses EDC·HCl and HOBt in DCM, followed by addition of 6 and DMAP. Stirring at 25°C for 12 h yields the product in 80–85% purity, requiring chromatographic purification (SiO₂, EtOAc/hexane).
Reaction Scheme 3:
$$
\text{Benzo[d]dioxole-5-carboxylic acid} \xrightarrow[\text{EDC·HCl, HOBt}]{\text{DCM}} \text{Active ester} \xrightarrow[\text{DMAP}]{5-\text{(2-Methoxyphenyl)-1,3,4-thiadiazol-2-amine}} \text{Target compound}
$$
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the thiadiazole ring, potentially converting it into a more reduced form such as a thiadiazoline.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxamide group, where the amide can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Thiadiazoline derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and proteases.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes such as kinases, inhibiting their activity by blocking the active site.
Pathways Involved: It can interfere with signaling pathways that are crucial for cell proliferation and survival, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related derivatives, focusing on synthesis, physicochemical properties, and structural-activity relationships.
Structural Analogues with Benzo[d][1,3]dioxole Carboxamide Moieties
2.1.1. N-(3,4-Dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-2, 2a)
- Structure : Differs in the substitution pattern on the aniline ring (3,4-dimethoxyphenyl vs. 2-methoxyphenyl-thiadiazole).
- Synthesis : Purified via silica gel chromatography (n-hexane:ethyl acetate, 3:2), yielding 75% as a solid with a melting point (mp) of 175–177°C .
- Characterization : Confirmed by $^1$H NMR, $^{13}$C NMR, IR, and HRMS.
2.1.2. N-(3,5-Dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-4, 2b)
- Structure : Features a 3,5-dimethoxyphenyl group instead of the thiadiazole-linked substituent.
- Synthesis : Similar to HSD-2, yielding 77% with mp 150.5–152°C .
- Key Insight : The position of methoxy groups on the phenyl ring significantly impacts melting points, with para-substitution (as in HSD-4) reducing thermal stability compared to ortho/meta-substitution.
Thiadiazole-Based Analogues
2.2.1. 2-(Benzo[d][1,3]dioxol-5-yloxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5p)
- Structure : Replaces the carboxamide with an acetamide group and substitutes the thiadiazole with a methylthio moiety.
- Synthesis : Yielded 78% with mp 171–172°C .
2.2.2. 2-(Benzo[d]oxazol-2-ylthio)-N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)acetamide (5q)
- Structure : Shares the 2-methoxyphenyl-thiadiazole core but incorporates a benzo[d]oxazole-thioether group instead of the benzodioxole carboxamide.
- Synthesis : Achieved 62% yield with mp 250.2–251.4°C .
- Key Insight : The benzo[d]oxazole-thioether moiety enhances thermal stability compared to acetamide derivatives, likely due to increased aromatic stacking interactions.
Metabolic and Toxicological Analogues
2.3.1. N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide
- Structure : Features an alkyl chain (heptan-4-yl) instead of the thiadiazole-phenyl system.
- Metabolism : Undergoes hepatic oxidation and glucuronidation, with low acute toxicity (LD$_{50}$ > 2000 mg/kg in rodents) .
Table 1. Comparative Data for Key Analogues
Key Observations:
Substituent Effects : Ortho-substituted phenyl groups (e.g., 2-methoxyphenyl in 5q) correlate with higher melting points compared to para-substituted analogues .
Synthetic Yields : Thiadiazole derivatives synthesized via nucleophilic substitution or cyclocondensation typically achieve yields of 60–80%, influenced by steric and electronic factors .
Bioactivity Potential: Thiadiazole-carboxamide hybrids (e.g., HSD-2/HSD-4) exhibit antimicrobial and anti-inflammatory activities, suggesting the target compound may share similar properties .
Biological Activity
N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a compound of interest due to its potential biological activities. The following sections will explore its synthesis, biological evaluation, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 2-methoxyphenyl thiourea with appropriate dioxole derivatives. This process can be optimized by varying reaction conditions such as temperature and solvent choice to enhance yield and purity. The general synthetic pathway can be summarized as follows:
- Formation of Thiourea : React 2-methoxyphenyl isothiocyanate with an amine.
- Cyclization : Treat the thiourea with dioxole derivatives under acidic or basic conditions.
- Purification : Use recrystallization or chromatography to isolate the target compound.
Biological Evaluation
This compound has been evaluated for various biological activities including:
- Anticancer Activity : Studies have shown that derivatives containing the 1,3,4-thiadiazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For example, a related compound demonstrated an IC50 value of 9.27 μM against ovarian adenocarcinoma cells (OVXF 899) .
- Antioxidant Properties : The compound has shown potential in scavenging free radicals and reducing oxidative stress in cellular models. This activity is crucial for preventing cellular damage associated with cancer and aging.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The presence of electron-donating groups (like methoxy) on the phenyl ring enhances the anticancer activity by increasing lipophilicity and improving membrane permeability .
- Thiadiazole Influence : The thiadiazole ring contributes to the overall biological activity by interacting with specific cellular targets involved in cancer progression and inflammation.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | IC50 = 9.27 μM against OVXF 899 | |
| Antioxidant | Free radical scavenging | |
| Anti-inflammatory | Inhibition of COX enzymes |
Case Studies
Several studies have highlighted the efficacy of similar compounds in clinical settings:
- Anticancer Studies : A series of benzodioxole derivatives were synthesized and evaluated for cytotoxicity against various cancer cell lines including cervical (Hela) and colorectal (Caco-2). These studies indicate that modifications to the benzodioxole core can significantly enhance anticancer properties .
- In Vivo Studies : Animal models have been used to assess the therapeutic potential of thiadiazole derivatives. Results indicated a reduction in tumor growth rates when treated with compounds similar to this compound.
Q & A
Q. What are the optimal synthetic routes for N-(5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide?
The synthesis typically involves multi-step reactions starting with the coupling of a 2-methoxyphenyl-substituted thiadiazole intermediate with a benzodioxole carboxamide derivative. Key steps include:
- Thiadiazole core formation : Use of thiosemicarbazide and POCl₃ to cyclize precursors into the thiadiazole ring .
- Amide coupling : Carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or DCM to link the thiadiazole and benzodioxole moieties .
- Microwave-assisted synthesis : Enhances reaction efficiency (e.g., 30–60 minutes at 100–120°C) compared to conventional heating .
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thiadiazole formation | POCl₃, 90°C, 3 hours | 65–75 |
| Amide coupling | EDC, HOBt, DMF, RT, 12 hours | 80–85 |
| Purification | Column chromatography (SiO₂, EtOAc/Hex) | 90+ |
Q. How is the compound characterized structurally?
- Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon frameworks (e.g., benzodioxole OCH₂O at δ 5.9–6.1 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 437.08) .
- X-ray crystallography : SHELX programs refine crystal structures to resolve bond angles and planarity of the thiadiazole ring .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the thiadiazole or benzodioxole) influence bioactivity?
- Substituent effects :
- Methoxy group (2-methoxyphenyl) : Enhances lipophilicity and membrane permeability, critical for cellular uptake .
- Benzodioxole moiety : Stabilizes π-π interactions with target enzymes (e.g., kinase binding pockets) .
- Methodology :
- SAR studies : Synthesize analogs with halogens (Cl, F) or electron-withdrawing groups (NO₂) and compare IC₅₀ values in enzyme inhibition assays .
- Computational docking : Use AutoDock Vina to predict binding affinities with COX-2 or EGFR kinases .
Q. Table 2: Example Bioactivity Data
| Analog Substituent | Target Enzyme (IC₅₀, μM) | Cancer Cell Line (GI₅₀, μM) |
|---|---|---|
| 2-Methoxyphenyl | COX-2: 0.45 | MCF-7: 2.1 |
| 3-Nitrophenyl | COX-2: 0.82 | A549: 3.8 |
| 4-Chlorophenyl | EGFR: 1.12 | HeLa: 4.5 |
Q. How to resolve contradictions in cytotoxicity data across studies?
- Potential causes : Variations in cell line sensitivity, assay protocols (e.g., MTT vs. SRB), or impurity profiles of synthesized batches.
- Solutions :
- Standardized assays : Use NCI-60 panel protocols for consistent cytotoxicity profiling .
- HPLC purity validation : Ensure ≥95% purity via C18 reverse-phase chromatography .
- Meta-analysis : Cross-reference data from independent studies (e.g., PubChem BioAssay entries) to identify outliers .
Q. What in silico tools predict the ADME properties of this compound?
- Key parameters :
- Lipophilicity (LogP) : Predicted via SwissADME (LogP ≈ 3.2) .
- Metabolic stability : CYP3A4/2D6 inhibition risks assessed using admetSAR .
- Methodology :
- PBPK modeling : GastroPlus simulates oral bioavailability (e.g., ~55% in rats) .
- BBB permeability : Use Schrödinger’s QikProp to evaluate CNS penetration potential .
Technical Challenges
Q. How to optimize reaction yields while minimizing byproducts?
- Byproduct sources : Incomplete cyclization (thiadiazole ring) or hydrolysis of the carboxamide group.
- Mitigation strategies :
- Temperature control : Maintain ≤80°C during coupling to prevent decomposition .
- Catalytic additives : Use DMAP (4-dimethylaminopyridine) to accelerate amide bond formation .
Q. What analytical methods quantify trace impurities in the final product?
- HPLC-DAD : Detect impurities at 0.1% level using a gradient elution (ACN/H₂O + 0.1% TFA) .
- LC-MS/MS : Identify byproducts via fragmentation patterns (e.g., m/z 320.1 for hydrolyzed intermediates) .
Research Applications
Q. What mechanistic hypotheses explain its antitumor activity?
- Proposed mechanisms :
- Apoptosis induction : Caspase-3/7 activation via mitochondrial pathway (JC-1 assay validation) .
- Topoisomerase inhibition : DNA relaxation assays (e.g., supercoiled pBR322 plasmid) to confirm inhibition .
Q. How to design in vivo studies to validate efficacy?
- Model selection : Xenograft mice (e.g., MDA-MB-231 breast cancer) dosed at 10–50 mg/kg (oral or IP) .
- Endpoint metrics : Tumor volume reduction, histopathology, and serum toxicity markers (ALT/AST) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
